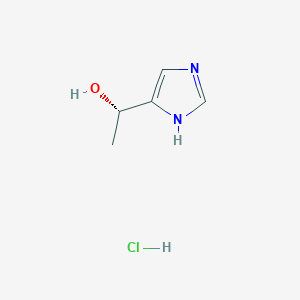

(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

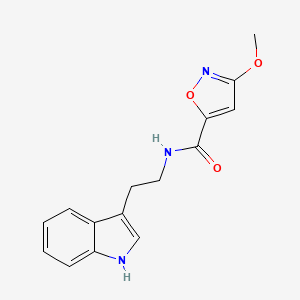

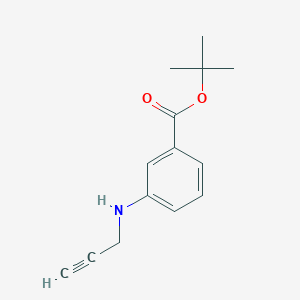

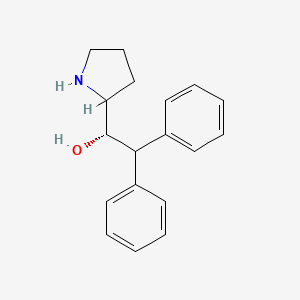

“(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride” is a compound that contains an imidazole ring. Imidazole is a heterocyclic compound and it’s a part of many important biological compounds, including histidine and histamine .

Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be an ethanol group. The ‘S’ in (1S) refers to the stereochemistry of the compound, indicating that the compound is chiral .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of imidazole compounds include a high melting point and the ability to act as a weak base .科学的研究の応用

1. Catalyst in Organic Synthesis

The compound serves as a unique catalyst in the aqueous Morita-Baylis-Hillman (MBH) reaction, specifically between unprotected isatins and cyclic enones. This process leads to the production of 3-substituted 3-hydroxy-2-oxindoles, which are potentially very useful in various organic syntheses. The hydroxyl group of the catalyst is instrumental in stabilizing the betaine intermediate formed during the MBH reaction (Gomes et al., 2013).

2. Preconcentration of Metal Ions

Another application involves the use of silica gel modified with 3(1-imidazolyl)propyl groups for adsorbing and preconcentrating metal ions from ethanol solutions. This method is beneficial for quantifying metals like Cu, Ni, Fe, Zn, and Cd at low μg 1−1 levels, particularly in commercial ethanol used as engine fuel (Moreira & Gushikem, 1985).

3. N-Heterocyclic Carbene Catalysts

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), including the mentioned compound, are efficient catalysts in transesterification between esters and alcohols. They mediate acylation of alcohols with vinyl acetate at room temperature, showcasing their versatility and efficiency in organic synthesis (Grasa et al., 2002).

4. Synthesis of Schiff and Mannich Bases

The compound is involved in the synthesis of Schiff and Mannich bases of Isatin derivatives. This process is crucial in creating compounds with potential pharmacological applications, showcasing the versatility of (1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride in medicinal chemistry (Bekircan & Bektaş, 2008).

5. Enzymatic Catalysis Studies

This compound is used in molecular orbital studies to investigate the mechanisms of enzymatic catalysis, such as the oxidation of alcohols by liver alcohol dehydrogenase (LADH). Understanding these mechanisms is crucial for insights into biochemical processes and drug development (Onciul & Clark, 1993).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S)-1-(1H-imidazol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-6-3-7-5;/h2-4,8H,1H3,(H,6,7);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGNFQUIGSRZCC-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1H-Imidazol-5-yl)ethanol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)

![Methyl (4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-sulfonyl}phenyl)carbamate](/img/structure/B2584265.png)